An In-depth Technical Guide to the Chemical Properties of N-Hydroxymethyl-N-methylformamide
An In-depth Technical Guide to the Chemical Properties of N-Hydroxymethyl-N-methylformamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxymethyl-N-methylformamide (HMMF) is a carbinolamide of significant interest in organic synthesis and is recognized as a metabolite of N,N-dimethylformamide (DMF).[1] Its unique structural feature, a hydroxyl group attached to the nitrogen of an amide, imparts a distinct reactivity profile, rendering it a valuable intermediate. This technical guide provides a comprehensive overview of the chemical properties of HMMF, including its physical characteristics, spectroscopic data, reactivity, and stability. Detailed experimental protocols and safety considerations are also presented to support its application in research and development.
Chemical and Physical Properties
N-Hydroxymethyl-N-methylformamide is a small, polar molecule. While some of its physical properties are well-documented, others, such as a definitive experimental melting point, remain elusive in readily available literature.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₇NO₂ | [2] |
| Molecular Weight | 89.09 g/mol | [2] |
| IUPAC Name | N-(hydroxymethyl)-N-methylformamide | [2] |
| CAS Number | 20546-32-1 | [1] |
| Boiling Point | 191-192 °C | [1] |
| Density | 1.14 g/cm³ | [1] |
| Solubility | Soluble in water.[1] Quantitative data in other common solvents is not readily available. | |
| XLogP3 | -0.8 | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of N-Hydroxymethyl-N-methylformamide. Due to the restricted rotation around the amide C-N bond, the molecule can exist as a mixture of E and Z isomers, which may result in the appearance of distinct signals in NMR spectra.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR: Experimental data from a study identifying HMMF as a metabolite of DMF reported the following chemical shifts for the N-CH₃ protons: δ 2.91 and 3.05 ppm. The formyl proton (CHO) resonance was observed downfield of δ 7.5 ppm.[2]
Predicted ¹H NMR Chemical Shifts:
| Protons | Predicted Chemical Shift (ppm) |
| N-CH ₃ | ~2.9 - 3.1 |
| N-CH ₂-O | ~4.6 - 4.8 |
| CH O | > 7.5 |
| OH | Variable |
Carbon-¹³ (¹³C) NMR: While a complete experimental spectrum is not readily available, predicted chemical shifts provide valuable information for structural confirmation.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C =O | 160 - 170 |
| N-C H₂-O | ~ 70 |
| N-C H₃ | ~ 30 - 35 |
Infrared (IR) Spectroscopy
Experimental IR spectroscopic data for N-Hydroxymethyl-N-methylformamide is not widely published. However, based on its functional groups, the following characteristic absorption bands can be anticipated:
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O-H stretch: A broad band in the region of 3300-3500 cm⁻¹
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C-H stretch: Around 2850-3000 cm⁻¹
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C=O stretch (amide I): A strong band around 1650-1680 cm⁻¹
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N-H bend (amide II, if any secondary amide impurity is present): Around 1550 cm⁻¹
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C-N stretch: In the region of 1100-1300 cm⁻¹
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C-O stretch: Around 1050-1150 cm⁻¹
Synthesis and Reactivity
The primary route for the synthesis of N-Hydroxymethyl-N-methylformamide is the reaction of N-methylformamide with formaldehyde. This reaction can be catalyzed by either acid or base.[1]
Synthesis Workflow
Caption: General workflow for the synthesis of N-Hydroxymethyl-N-methylformamide.
Reactivity and Stability
N-Hydroxymethyl-N-methylformamide is a thermally labile compound.[1] Upon heating, it readily undergoes a retro-synthesis reaction to yield its starting materials, N-methylformamide and formaldehyde. This thermal instability is a key characteristic to consider during its handling and in synthetic applications.
The presence of the hydroxymethyl group is central to its reactivity. Under acidic conditions, the hydroxyl group can be protonated and eliminated as a water molecule. This process generates a highly electrophilic N-acyliminium ion. This reactive intermediate is a potent electrophile that can react with a wide range of nucleophiles, making HMMF a valuable N-formyl-N-methylaminomethylating agent in organic synthesis.[1]
The stability of HMMF is also pH-dependent. It has been noted to be unstable in alkaline solutions, where it can undergo hydrolysis.[1]
Signaling Pathway of Reactivity
Caption: Formation of the reactive N-acyliminium ion under acidic conditions.
Experimental Protocols
While a specific, detailed laboratory protocol for the synthesis of N-Hydroxymethyl-N-methylformamide is not widely available in the literature, a general procedure can be outlined based on its known synthesis reaction.
General Synthesis of N-Hydroxymethyl-N-methylformamide
Materials:
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N-methylformamide
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Formaldehyde (e.g., as a 37% aqueous solution, formalin)
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Acid or base catalyst (e.g., a catalytic amount of sulfuric acid or sodium hydroxide)
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An appropriate solvent (e.g., water or an organic solvent, depending on the scale and desired workup)
Procedure:
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To a stirred solution of N-methylformamide in the chosen solvent, add formaldehyde at a controlled temperature (e.g., 0-10 °C).
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Slowly add the acid or base catalyst to the reaction mixture.
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Allow the reaction to proceed at a controlled temperature, monitoring its progress by a suitable analytical technique (e.g., TLC or NMR).
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Upon completion, the reaction mixture should be neutralized.
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The product can be isolated by extraction with a suitable organic solvent, followed by drying of the organic layer and removal of the solvent under reduced pressure.
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Due to its thermal instability, purification by distillation should be performed with caution at reduced pressure and lower temperatures.
Note: This is a generalized procedure. The specific reaction conditions, including stoichiometry, catalyst concentration, temperature, and reaction time, would need to be optimized for a specific application.
Safety and Handling
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Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Storage: Store in a cool, dry place away from heat and direct sunlight. Keep the container tightly closed.
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Toxicity: The toxicity of HMMF has not been extensively studied. However, as it can decompose to formaldehyde, which is a known carcinogen and sensitizer, exposure should be minimized.
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In case of contact:
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Skin: Immediately wash with soap and plenty of water.
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Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Inhalation: Move the person to fresh air and keep them comfortable for breathing.
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Ingestion: Seek medical attention.
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Given its thermal lability and potential to release formaldehyde, careful handling and storage are paramount.
Conclusion
N-Hydroxymethyl-N-methylformamide is a versatile chemical intermediate with a rich and nuanced reactivity profile. Its importance as a metabolite and a synthetic precursor underscores the need for a thorough understanding of its chemical properties. This guide provides a foundational overview for researchers and professionals working with this compound, highlighting its key characteristics and the necessary precautions for its safe handling and use. Further research to fully elucidate its physical properties, spectroscopic details, and to develop optimized and detailed synthetic protocols is warranted.
